
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H20N6O3S and its molecular weight is 424.48. The purity is usually 95%.
BenchChem offers high-quality N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activity
Patil et al. (2021) synthesized a series of new piperazine derivatives and evaluated their antimicrobial activity against bacterial and fungal strains. The study revealed that specific derivatives displayed superior antimicrobial properties, suggesting the potential for developing potent antimicrobials. The chemical identity and structure of these derivatives were confirmed using various spectroscopic techniques, including X-ray crystallography for one of the compounds (Patil et al., 2021).
Photosynthetic Electron Transport Inhibition
Vicentini et al. (2005) investigated new pyrazole derivatives as potential inhibitors of photosynthetic electron transport. The study involved synthesizing and screening several derivatives, finding that some compounds exhibited inhibitory properties comparable to commercial herbicides. The research provides insights into the structure-activity relationship and electrostatic properties of these compounds, contributing to the understanding of their inhibitory mechanism on photosynthetic electron transport (Vicentini et al., 2005).
Antibacterial and Biofilm Inhibition
Mekky and Sanad (2020) prepared novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker and tested their antibacterial and biofilm inhibition efficacy. These derivatives demonstrated significant inhibitory activities against various bacterial strains, including MRSA and VRE, and showed promising biofilm inhibition capabilities. The study highlights the potential of these compounds in addressing antibiotic resistance and biofilm-associated infections (Mekky & Sanad, 2020).
Anticancer Activity
Abdellatif et al. (2014) explored the synthesis and anticancer activity of new pyrazolo[3,4-d]pyrimidin-4-one derivatives. The compounds were tested against the MCF-7 human breast adenocarcinoma cell line, revealing that certain derivatives exhibited potent inhibitory activity. This research underscores the potential therapeutic applications of these compounds in cancer treatment (Abdellatif et al., 2014).
Automated Flow Preparation
Ingham et al. (2014) described the automated flow preparation of pyrazine-2-carboxamide, demonstrating the integration of multiple flow chemistry devices controlled by open-source software. This process represents an advancement in the synthesis of compounds related to N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide, facilitating efficient production and potential pharmaceutical applications (Ingham et al., 2014).
Eigenschaften
IUPAC Name |
N-[4-[2-[4-(2-hydroxyphenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N6O3S/c27-17-4-2-1-3-16(17)25-7-9-26(10-8-25)18(28)11-14-13-30-20(23-14)24-19(29)15-12-21-5-6-22-15/h1-6,12-13,27H,7-11H2,(H,23,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQLUNPJQAUEZPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2O)C(=O)CC3=CSC(=N3)NC(=O)C4=NC=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(2-(4-(2-hydroxyphenyl)piperazin-1-yl)-2-oxoethyl)thiazol-2-yl)pyrazine-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

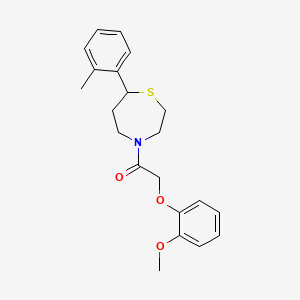
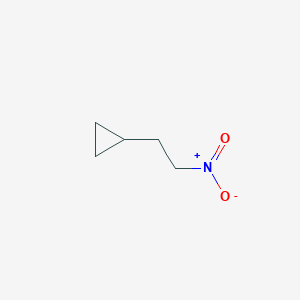
![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2570987.png)
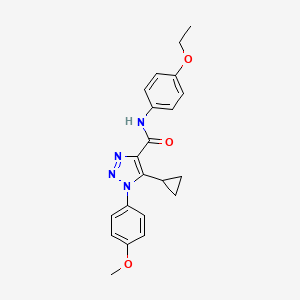
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(4-ethylphenyl)acetamide](/img/structure/B2570992.png)
![(2E)-3-(4-methoxyphenyl)-2-[2-(4-methoxyphenyl)hydrazin-1-ylidene]-3-oxopropanal](/img/structure/B2570993.png)
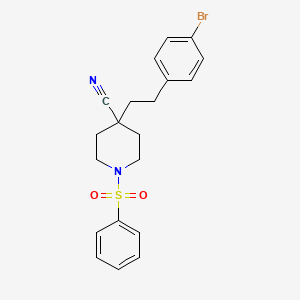
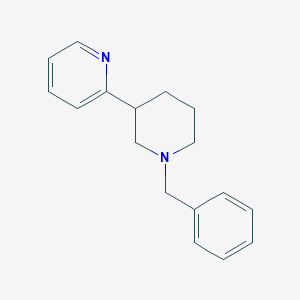

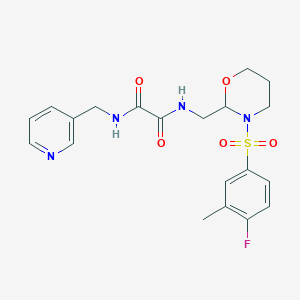


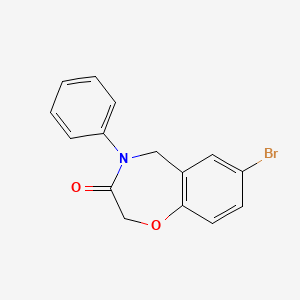
![4-chloro-N-({4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-5-yl}methyl)benzamide](/img/structure/B2571007.png)